3-(3-Fluorophenyl)-1,1-dipropylurea
Description
3-(3-Fluorophenyl)-1,1-dipropylurea is a synthetic urea derivative characterized by a fluorinated aromatic ring (3-fluorophenyl group) and two propyl chains attached to the urea nitrogen. Ureas are well-known for their versatility in medicinal chemistry, often serving as enzyme inhibitors or receptor modulators due to their hydrogen-bonding capabilities. The 3-fluorophenyl group introduces electronic and steric effects that may enhance binding specificity or metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,1-dipropylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBPDIRRLPAFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,1-dipropylurea typically involves the reaction of 3-fluoroaniline with dipropylcarbodiimide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1,1-dipropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-1,1-dipropylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Other 1,1-Dipropylurea Derivatives
The dipropylurea scaffold is common in synthetic chemistry. Key analogs include:
Key Observations :
Comparison with Fluorophenyl-Containing Ureas
Fluorophenyl groups are prevalent in bioactive compounds. Notable analogs include:
| Compound Name | Substituent on Urea Nitrogen | Biological Activity | Structural Uniqueness | Reference |
|---|---|---|---|---|
| 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinopropylurea | Morpholinopropyl + pyrrolidinone | Kinase inhibition (inferred) | Pyrrolidinone ring enables conformational rigidity | |
| 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea | Pyrrolidinone + 2-oxopyrrolidinyl | Receptor agonism (inferred) | Dual heterocyclic moieties for multi-target engagement | |
| This compound | Dipropyl chains | Undocumented | Simpler structure with high lipophilicity | — |
Key Observations :
Halogen-Substituted Phenyl Ureas
Halogen substituents influence both chemical and biological properties:
Key Observations :
- Electronegativity and Size : Fluorine’s smaller size and lower steric demand compared to chlorine may allow tighter binding to flat aromatic pockets in enzymes or receptors.
- Toxicity Considerations : Chlorinated analogs like DCPU are associated with environmental persistence , whereas fluorine’s lower atomic weight and weaker C–F bond may facilitate safer metabolic degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
